molecular formula C14H22ClN3 B1386988 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 899425-88-8

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B1386988
CAS No.: 899425-88-8
M. Wt: 267.8 g/mol
InChI Key: UHOXLIQYMBZNNB-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used for the treatment of chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

Each of these compounds has unique properties and applications, but they all share the common piperazine core structure, which contributes to their biological activities .

Properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-12-3-4-13(15)11-14(12)18-9-7-17(8-10-18)6-2-5-16/h3-4,11H,2,5-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXLIQYMBZNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione (397 mg, 1.0 mmol) and hydrazine monohydrate (52 mg, 1.04 mmol) in ethanol (5 mL) was heated at 70° C. for 12 h. After the reaction cooled to room temperature, the solid was filtered off, and filtrate was evaporated to give the title compound, used without further purification.
Name
2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione
Quantity
397 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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